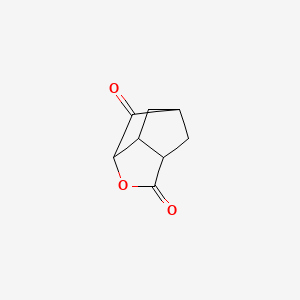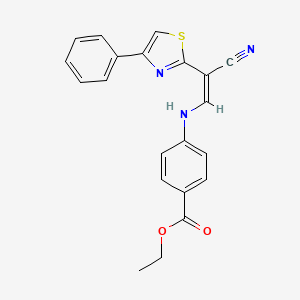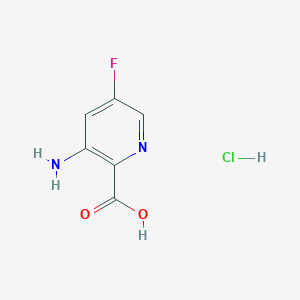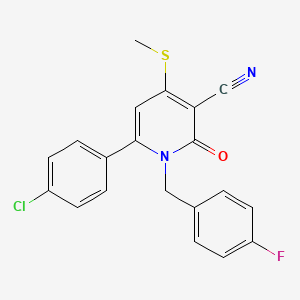
O=C1OC2C(C3CC2C1C3)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O=C1OC2C(C3CC2C1C3)=O is a cyclic compound commonly known as cyclopentanone. It is an important intermediate in the synthesis of various organic compounds. Cyclopentanone is widely used in the pharmaceutical and chemical industries for the production of drugs, agrochemicals, and other fine chemicals. The purpose of
Mechanism of Action
The mechanism of action of cyclopentanone is not well understood. However, it is known to act as a nucleophile in various chemical reactions. It can undergo various chemical reactions, including oxidation, reduction, and condensation reactions.
Biochemical and Physiological Effects:
Cyclopentanone has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is not considered to be a significant health hazard. It is not known to have any significant effects on human health.
Advantages and Limitations for Lab Experiments
Cyclopentanone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, it has some limitations for lab experiments. It is not very reactive and requires the use of strong acids or bases to undergo chemical reactions. Additionally, it has a low boiling point, which makes it difficult to handle in some experiments.
Future Directions
There are several future directions for the research and development of cyclopentanone. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new applications for cyclopentanone, such as its use in the production of renewable energy sources. Additionally, there is a need for further research into the mechanism of action and biochemical and physiological effects of cyclopentanone.
Synthesis Methods
Cyclopentanone can be synthesized by various methods, including the Beckmann rearrangement of cyclopentanone oxime, the hydrogenation of phenol, and the reaction of ketene with cyclopentadiene. The Beckmann rearrangement of cyclopentanone oxime is the most common method used for the synthesis of cyclopentanone. This method involves the reaction of cyclopentanone oxime with sulfuric acid, which results in the rearrangement of the oxime group to form cyclopentanone.
Scientific Research Applications
Cyclopentanone has various scientific research applications, including its use as a starting material for the synthesis of various organic compounds. It is used in the synthesis of drugs, such as antihistamines, anti-inflammatory agents, and analgesics. Cyclopentanone is also used in the production of agrochemicals, such as insecticides and fungicides. Additionally, it is used in the production of fragrances, flavors, and other fine chemicals.
properties
IUPAC Name |
4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-5,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGWIQOEFIWCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950726.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2950730.png)


![4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid](/img/structure/B2950735.png)

![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2950739.png)
![6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2950740.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2950741.png)